molecular formula C11H9N3O B14713771 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 6759-49-5

4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14713771
CAS No.: 6759-49-5
M. Wt: 199.21 g/mol
InChI Key: JXNCTIUTVVKSGN-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and reactivity. It features a pyridine ring attached to a hydrazinylidene group, which is further connected to a cyclohexa-2,5-dien-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-aminopyridine with cyclohexa-2,5-dien-1-one derivatives under specific conditions. One common method includes the use of aromatic amines in a 1,8-addition pattern, which is favored by electron-donating substituents in the aromatic amine and electron-withdrawing groups in the cyclohexa-2,5-dien-1-one .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lead dioxide, reducing agents such as sodium borohydride, and nucleophiles like aromatic amines. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol .

Major Products

Major products formed from these reactions include N-aryl-N’-(4-oxocyclohexa-2,5-dien-1-ylidene)arenecarbohydrazonamides and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its ability to form stable complexes with various molecular targets. The hydrazinylidene group can interact with metal ions and other electrophiles, facilitating catalytic processes and other chemical transformations. The pyridine ring enhances its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of a pyridine ring and a hydrazinylidene group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

6759-49-5

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

4-(pyridin-3-yldiazenyl)phenol

InChI

InChI=1S/C11H9N3O/c15-11-5-3-9(4-6-11)13-14-10-2-1-7-12-8-10/h1-8,15H

InChI Key

JXNCTIUTVVKSGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N=NC2=CC=C(C=C2)O

Origin of Product

United States

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